CAS Number | 1016971-82-6 |
Product Name | Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]- |
IUPAC Name | N-[5-[[7-(2-hydroxy-3-piperidin-1-ylpropoxy)-6-methoxyquinazolin-4-yl]amino]pyrimidin-2-yl]benzamide |
Molecular Formula | C28H31N7O4 |
Molecular Weight | 529.6 g/mol |
InChI | InChI=1S/C28H31N7O4/c1-38-24-12-22-23(13-25(24)39-17-21(36)16-35-10-6-3-7-11-35)31-18-32-26(22)33-20-14-29-28(30-15-20)34-27(37)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,18,21,36H,3,6-7,10-11,16-17H2,1H3,(H,31,32,33)(H,29,30,34,37) |
InChI Key | WHHFZOIADLFZRX-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O |
Solubility | Soluble in DMSO, not in water |
Synonyms | INH13; INH 13; INH-13. |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=C(N=C3)NC(=O)C4=CC=CC=C4)OCC(CN5CCCCC5)O |
INH-13 is a Aurora inhibitor.
Purity | >98% (or refer to the Certificate of Analysis) |
Molecular Weight | 529.6 g/mol |
XLogP3 | 3.1 |
Exact Mass | 529.24375 |
Appearance | white solid powder |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Dates | Modify: 2022-04-08 |
1. Jayashankar, L.; Syama Sundar, B.. Quantitative structure activity relationship for the computational prediction of Aurora-B inhibitors. From Journal of Pharmaceutical Sciences and Research (2010), 2(4), 272-277.
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